Molecular weight of 4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside
Molecular weight of 4-Nitrophenyl 6-O-trityl-a-D-glucopyranoside
An In-Depth Technical Guide to 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside: Synthesis, Properties, and Applications in Glycoscience
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals
Introduction
In the intricate field of carbohydrate chemistry, the strategic use of protecting groups is paramount for the successful synthesis of complex oligosaccharides and glycoconjugates. Among the arsenal of protective groups, the trityl (triphenylmethyl) group holds a position of prominence due to its steric bulk, which allows for the regioselective protection of primary hydroxyl groups. This technical guide provides a comprehensive overview of a key building block in glycoscience: 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside.
This compound is a derivative of 4-nitrophenyl-α-D-glucopyranoside where the primary hydroxyl group at the C-6 position of the glucose moiety is selectively protected by a trityl group. This selective protection leaves the secondary hydroxyl groups at C-2, C-3, and C-4 available for further chemical modification, making it a valuable intermediate in the multi-step synthesis of complex carbohydrates. The 4-nitrophenyl group serves as a chromogenic leaving group, facilitating the monitoring of enzymatic glycosylation reactions.
This guide will delve into the physicochemical properties of 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside, provide a detailed, field-proven protocol for its synthesis and deprotection, and explore its critical applications in modern drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside is essential for its effective handling, application, and characterization.
| Property | Value | Source |
| Molecular Formula | C₃₁H₂₉NO₈ | Calculated |
| Molecular Weight | 543.57 g/mol | Calculated |
| Appearance | Expected to be a white to off-white crystalline solid | [1] |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and pyridine. | Inferred from synthetic procedures[1][2] |
| CAS Number | Not readily available |
Synthesis and Purification: A Validated Protocol
The synthesis of 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside is achieved through the regioselective tritylation of 4-nitrophenyl-α-D-glucopyranoside. The steric hindrance of the trityl group favors its reaction with the less sterically hindered primary hydroxyl group at the C-6 position.
Experimental Protocol: Regioselective Tritylation
Materials:
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4-Nitrophenyl-α-D-glucopyranoside
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Trityl chloride (Triphenylmethyl chloride)
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Anhydrous pyridine
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Dichloromethane (DCM)
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Methanol
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Silica gel for column chromatography
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Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrophenyl-α-D-glucopyranoside (1.0 equivalent) in anhydrous pyridine.
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Addition of Trityl Chloride: To the stirred solution, add trityl chloride (1.1-1.2 equivalents) portion-wise at room temperature. The use of a slight excess of trityl chloride ensures complete consumption of the starting material.
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Reaction Monitoring: The reaction progress is monitored by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1 v/v). The formation of the product will be indicated by the appearance of a new, less polar spot. The reaction is typically stirred at room temperature for 12-24 hours.
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Work-up: Upon completion, the reaction mixture is quenched by the addition of methanol. The solvent is then removed under reduced pressure. The residue is redissolved in dichloromethane and washed sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
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Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside.
Causality Behind Experimental Choices:
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Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as trityl chloride is sensitive to moisture and will hydrolyze to triphenylmethanol, reducing the yield of the desired product.
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Pyridine as Solvent and Base: Pyridine serves a dual role. It is an excellent solvent for both the glycoside and trityl chloride. Crucially, it also acts as a base to neutralize the hydrochloric acid that is generated during the reaction, driving the equilibrium towards product formation.
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TLC Monitoring: Close monitoring by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts from over-reaction or decomposition.
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis of 4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside.
Deprotection Strategies
The utility of the trityl group lies in its facile removal under mild acidic conditions, which preserves many other protecting groups commonly used in carbohydrate synthesis, such as esters and benzyl ethers.[2]
Experimental Protocol: Detritylation
Materials:
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4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside
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80% aqueous acetic acid or a solution of iodine monobromide in dichloromethane-methanol[3]
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Toluene
Procedure (using aqueous acetic acid):
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Dissolve the tritylated glucoside in 80% aqueous acetic acid.
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Stir the solution at room temperature or slightly elevated temperatures (40-50 °C) while monitoring the reaction by TLC.
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Upon completion, neutralize the acetic acid with a saturated solution of sodium bicarbonate.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product can be purified by column chromatography if necessary.
Self-Validating System:
The progress of the deprotection can be easily followed by TLC, where the formation of the more polar, deprotected product is observed. The complete disappearance of the starting material confirms the reaction's completion. The identity of the product can be confirmed by NMR spectroscopy, where the characteristic signals of the trityl group will be absent.
Applications in Drug Development and Glycoscience
4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside is a versatile intermediate for the synthesis of a wide array of complex carbohydrates with potential therapeutic applications.
Oligosaccharide Synthesis
The primary application of this compound is as a glycosyl acceptor in oligosaccharide synthesis. With the C-6 hydroxyl group protected, glycosylation can be directed to the secondary hydroxyl groups at the C-2, C-3, or C-4 positions. Subsequent removal of the trityl group then allows for the elongation of the carbohydrate chain at the C-6 position.[]
Enzyme Substrate Engineering
The 4-nitrophenyl aglycone allows for the use of this compound and its derivatives as chromogenic substrates for glycosidases and glycosyltransferases. By modifying the carbohydrate core, researchers can synthesize novel substrates to probe the specificity and kinetics of these enzymes, which are important targets in various diseases, including diabetes and viral infections.
Logical Relationship in Oligosaccharide Synthesis
Caption: Application of the title compound in multi-step oligosaccharide synthesis.
Conclusion
4-Nitrophenyl 6-O-trityl-α-D-glucopyranoside represents a cornerstone intermediate for advanced carbohydrate synthesis. Its strategic design, featuring a regioselectively protected primary hydroxyl group and a chromogenic aglycone, provides researchers with a powerful tool for the construction and investigation of complex glycans. The robust and well-understood chemistry of the trityl group, coupled with the straightforward synthetic and deprotection protocols outlined in this guide, ensures its continued relevance in the pursuit of novel carbohydrate-based therapeutics and diagnostics.
References
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Mukhopadhyay, B., & Kartha, K. P. R. (2004). A Mild, Highly Efficient, and Chemoselective Deprotection of Trityl Ethers of Carbohydrates and Nucleosides Using Iodine Monobromide. Synthesis, 2004(11), 1886-1892. [Link]
- Griswold, K. S., & Miller, S. J. (2003).
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Kumar, A., Doddi, V. R., & Vankar, Y. D. (2008). Mild and Efficient Chemoselective Deprotection of Anomeric O-Methyl Glycosides with Trityl Tetrafluoroborate. The Journal of Organic Chemistry, 73(15), 5993–5995. [Link]
- Panza, L., Luisetti, M., Crociati, E., & Riva, S. (1993). Regioselective acylation of methyl 4,6-O-benzylidene-α-D-glucopyranoside and-galactopyranoside.
- Wang, C. C., Lee, J. C., Luo, S. Y., Kulkarni, S. S., Huang, Y. W., Lee, C. C., & Hung, S. C. (2007). Regioselective one-pot protection of carbohydrates.
